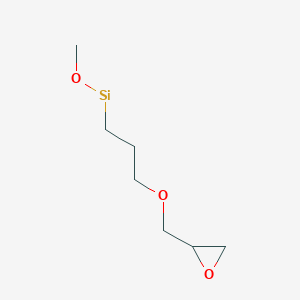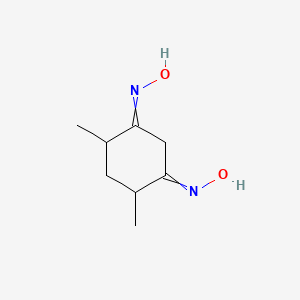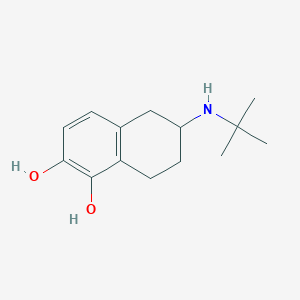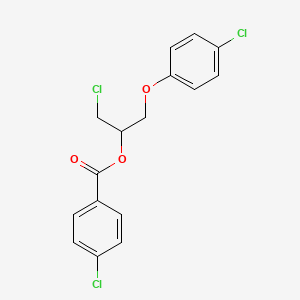![molecular formula C9H8BrNO3 B14369526 Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- CAS No. 90237-10-8](/img/structure/B14369526.png)
Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- is a compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- typically involves the condensation reaction between glycine and 5-bromo-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product would be the corresponding amine.
Substitution: Substituted phenyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- involves its ability to form stable complexes with metal ions. The Schiff base can coordinate to metal centers through the nitrogen and oxygen atoms, influencing the reactivity and stability of the metal complexes. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in medicinal chemistry and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Salicylideneaniline: Another Schiff base with a similar structure but without the bromine atom.
N-Salicylidene glycine: Similar structure but lacks the bromine substituent.
5-Bromo-2-hydroxybenzaldehyde: The aldehyde precursor used in the synthesis of the compound.
Uniqueness
The presence of the bromine atom in Glycine, N-[(5-bromo-2-hydroxyphenyl)methylene]- enhances its reactivity and potential for forming unique metal complexes. This makes it distinct from other Schiff bases and valuable for specific applications in coordination chemistry and medicinal research.
Propiedades
Número CAS |
90237-10-8 |
|---|---|
Fórmula molecular |
C9H8BrNO3 |
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-hydroxyphenyl)methylideneamino]acetic acid |
InChI |
InChI=1S/C9H8BrNO3/c10-7-1-2-8(12)6(3-7)4-11-5-9(13)14/h1-4,12H,5H2,(H,13,14) |
Clave InChI |
RHCFWTKGLGVBIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)C=NCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


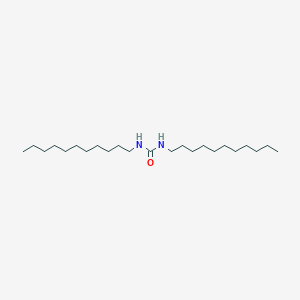
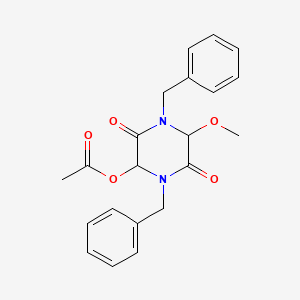
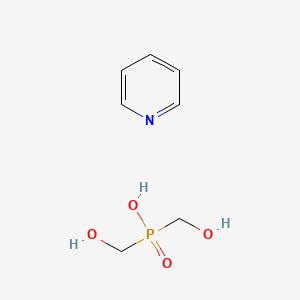
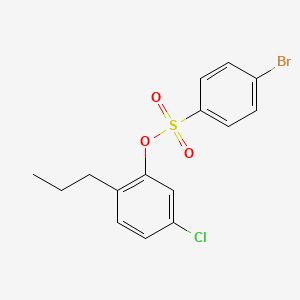
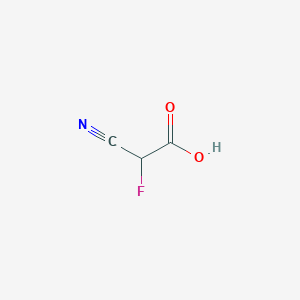
![2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide](/img/structure/B14369468.png)

